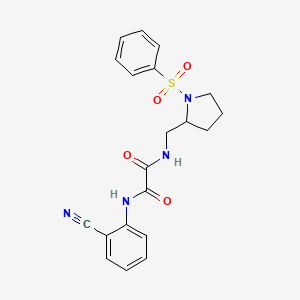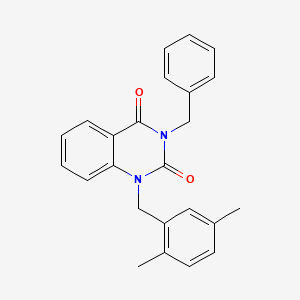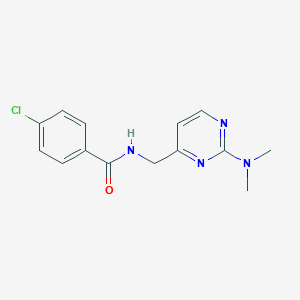![molecular formula C24H21N3O3 B2595290 2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 903342-16-5](/img/structure/B2595290.png)
2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide, also known as AMICA, is a type of indolizine derivative. Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizine and its derivatives have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
The molecular weight of 2-Amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide is 399.45.Chemical Reactions Analysis
The synthesis of indolizine and its derivatives often involves radical cyclization/cross-coupling . This method is efficient for heterocycle construction and C–C or C–X bond construction .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide falls within a broader category of chemically synthesized molecules with potential biological activities. Research into similar compounds has led to the synthesis, characterization, and evaluation of their biological activities, focusing on cytotoxicity, antimicrobial, and antifungal properties. For example, the synthesis of novel indole-benzimidazole derivatives and their structural elucidation through spectral data highlight the chemical innovation in creating compounds with potential therapeutic applications (Xin-ying Wang et al., 2016). Similarly, the creation of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction showcases the chemical versatility and potential for pharmacological use of these compounds (M. Ziyaadini et al., 2011).
Biological Activity
The evaluation of similar compounds' biological activities has been a significant focus, aiming to identify potential therapeutic applications. For instance, indolizine derivatives have been synthesized and tested for their anticancer, anti-tuberculosis, anti-inflammatory, and antibacterial properties, revealing promising in vitro activities and supporting their further investigation as medicinal agents (G. Mahanthesha et al., 2022). The synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies further illustrates the application of such compounds in understanding biological mechanisms and developing novel therapeutics (D. Horwell et al., 1994).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides indicate the potential for developing new antimicrobial agents based on these molecular frameworks (A. Gulea et al., 2019).
Orientations Futures
Indolizine derivatives, including 2-Amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide, have gained significant attention among researchers due to their potential applications in various fields. The development of novel approaches for the synthesis of indolizine and its derivatives is anticipated .
Propriétés
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-6-5-7-17(14-15)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)16-9-11-18(30-2)12-10-16/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQXLCQUYBQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2595208.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)

![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)


![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2595217.png)

![(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595224.png)

![7-(3-Hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2595227.png)

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)